molecular formula C9H15NO2 B12312528 Methyl2-(azepan-2-ylidene)acetate

Methyl2-(azepan-2-ylidene)acetate

Cat. No.: B12312528
M. Wt: 169.22 g/mol
InChI Key: MDEQSBWUWZBGQO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(azepan-2-ylidene)acetate is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is known for its unique structure, which includes an azepane ring and an ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (2E)-2-(azepan-2-ylidene)acetate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-8-5-3-2-4-6-10-8/h7,10H,2-6H2,1H3/b8-7+

InChI Key

MDEQSBWUWZBGQO-BQYQJAHWSA-N

Isomeric SMILES

COC(=O)/C=C/1\CCCCCN1

Canonical SMILES

COC(=O)C=C1CCCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azepan-2-ylidene)acetate typically involves the condensation of azepane with methyl acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(azepan-2-ylidene)acetate may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azepan-2-ylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(azepan-2-ylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(azepan-2-ylidene)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The azepane ring may also play a role in modulating the compound’s activity by binding to specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(piperidin-2-ylidene)acetate
  • Methyl 2-(hexahydroazepin-2-ylidene)acetate
  • Methyl 2-(tetrahydropyran-2-ylidene)acetate

Uniqueness

Methyl 2-(azepan-2-ylidene)acetate is unique due to its azepane ring structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications .

Biological Activity

Methyl 2-(azepan-2-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

Methyl 2-(azepan-2-ylidene)acetate features an azepane ring, contributing to its unique chemical reactivity and biological activity. The presence of the ester functional group allows for hydrolysis, potentially releasing active intermediates that interact with various biological targets. Its molecular formula is C10H15NO2C_{10}H_{15}NO_2, and it is characterized by a double bond between the nitrogen of the azepane ring and the adjacent carbon atom, enhancing its reactivity .

Biological Activities

Research indicates that methyl 2-(azepan-2-ylidene)acetate exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) has been evaluated in several studies, indicating effective inhibition of microbial growth .
  • Anticancer Properties : There is ongoing research into the anticancer potential of methyl 2-(azepan-2-ylidene)acetate. Initial findings suggest that it may induce apoptosis in cancer cells through specific molecular interactions .

The mechanism of action for methyl 2-(azepan-2-ylidene)acetate involves its interaction with specific molecular targets, which can include:

  • Enzyme Modulation : The compound may bind to certain enzymes or receptors, modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to disease processes .
  • DNA Interaction : Studies have shown that related compounds can bind to DNA, suggesting that methyl 2-(azepan-2-ylidene)acetate may also exhibit similar properties, potentially leading to DNA cleavage without the need for external agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates activity of specific enzymes

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of methyl 2-(azepan-2-ylidene)acetate involved testing against a range of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests a promising therapeutic application in treating infections caused by resistant bacterial strains .

Case Study: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that methyl 2-(azepan-2-ylidene)acetate inhibited cell proliferation by inducing apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways, highlighting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.